Bis[2-mesylamidoethyl]disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-mesylamidoethyl]disulfide is an organic compound characterized by the presence of two mesylamidoethyl groups linked by a disulfide bond. Disulfide bonds are crucial in maintaining the structural integrity of many biological molecules, and compounds containing these bonds are of significant interest in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-mesylamidoethyl]disulfide typically involves the reaction of mesylamidoethyl thiol with an oxidizing agent. One common method is the oxidative coupling of thiols using oxidants such as iodine, hydrogen peroxide, or dimethyl sulfoxide. The reaction is usually carried out in a solvent like methanol or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-mesylamidoethyl]disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The mesylamidoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in solvents such as methanol or dichloromethane.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Mesylamidoethyl thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[2-mesylamidoethyl]disulfide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other disulfide-containing compounds.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages for structural integrity
Wirkmechanismus
The mechanism of action of bis[2-mesylamidoethyl]disulfide involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the three-dimensional structure of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds or the reduction of existing ones. This interaction can affect the stability and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)disulfide
- Bis(2-aminophenyl)disulfide
- Bis(2-mercaptoethyl)disulfide
Uniqueness
Bis[2-mesylamidoethyl]disulfide is unique due to the presence of mesylamidoethyl groups, which confer specific chemical properties and reactivity. Compared to other disulfides, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90889-07-9 |
---|---|
Molekularformel |
C6H16N2O4S4 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.